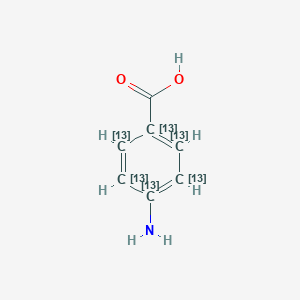
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Overview
Description
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a carbon-13 labeled derivative of 4-Aminobenzoic Acid. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The carbon-13 isotope is a stable isotope, making it suitable for tracing and analytical purposes.
Mechanism of Action
Target of Action
4-Aminobenzoic Acid-13C6, also known as PABA-13C6, is a 13C-labeled form of 4-Aminobenzoic acid . The primary target of 4-Aminobenzoic Acid is the synthesis of folate by bacteria, plants, and fungi . It is an essential nutrient for many human pathogens but dispensable for humans .
Mode of Action
4-Aminobenzoic Acid-13C6 interacts with its targets by being an intermediate in the synthesis of folate . The compound’s interaction with its targets results in the production of folate, which is crucial for the growth and survival of the organisms that synthesize it .
Biochemical Pathways
The biochemical pathway affected by 4-Aminobenzoic Acid-13C6 is the folate synthesis pathway . As an intermediate in this pathway, 4-Aminobenzoic Acid-13C6 contributes to the production of folate, which is essential for various biological functions, including DNA synthesis and repair, methylation, and amino acid synthesis .
Pharmacokinetics
It is known that stable heavy isotopes of elements like hydrogen and carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of 4-Aminobenzoic Acid-13C6 is the production of folate in the organisms that synthesize it . This has significant molecular and cellular effects, as folate is crucial for various biological functions, including DNA synthesis and repair, methylation, and amino acid synthesis .
Action Environment
The action environment of 4-Aminobenzoic Acid-13C6 is primarily within the organisms that synthesize folate . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other compounds in the environment, the pH of the environment, and the temperature . .
Biochemical Analysis
Biochemical Properties
4-Aminobenzoic Acid-13C6 plays a significant role in biochemical reactions. It is an intermediate in the synthesis of folate by bacteria, plants, and fungi . The compound interacts with various enzymes and proteins, contributing to its diverse biological activities .
Cellular Effects
The effects of 4-Aminobenzoic Acid-13C6 on cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Aminobenzoic Acid-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-Aminobenzoic Acid-13C6 may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Aminobenzoic Acid-13C6 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4-Aminobenzoic Acid-13C6 is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
4-Aminobenzoic Acid-13C6 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Aminobenzoic Acid-13C6 and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can be synthesized by incorporating carbon-13 labeled benzene into the structure of 4-Aminobenzoic Acid. One common method involves the reaction of carbon-13 labeled benzene with ammonia under specific conditions to form the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the proper incorporation of the carbon-13 isotope.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the isotopic purity and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as 4-Aminobenzoic Acid.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzoic acid derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and studies involving carbon-13 NMR spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing the 4-Aminobenzoic Acid moiety.
Industry: Applied in the synthesis of labeled compounds for various industrial applications, including the production of labeled pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzoic Acid-13C6
- 4-Methoxybenzoic Acid-13C6
- 4-Bromobenzoic Acid-13C6
- 4-Chlorobenzoic Acid-13C6
Uniqueness
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its amino group, which allows it to participate in specific reactions and pathways that other similar compounds may not. The carbon-13 labeling further enhances its utility in research by providing a stable isotope for tracing and analytical studies .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.092 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161406-19-5 | |
| Record name | 161406-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)







![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)





